2,4-Dibenzyl-3-sulfanylidenethiadiazolidin-3-ium-5-one
Description
Properties
IUPAC Name |
2,4-dibenzyl-3-sulfanylidenethiadiazolidin-3-ium-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N2OS2/c19-16-15(11-13-7-3-1-4-8-13)18(20)17(21-16)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWWLDYCHMUQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)SN([N+]2=S)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N2OS2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thiadiazolidinone Core
The base structure is synthesized via cyclocondensation of 1,2-diaminopropane with carbon disulfide under alkaline conditions:
Reaction conditions:
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Solvent : Ethanol or water
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Temperature : 60–80°C
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Yield : 70–85%
Double Benzylation
The thiadiazolidine-3-thione intermediate undergoes sequential alkylation with benzyl chloride in the presence of a base:
Optimization Parameters :
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Molar Ratio : 1:2.2 (thiadiazolidine:BnCl)
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Base : Potassium carbonate or triethylamine
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Solvent : Acetonitrile or DMF
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Reaction Time : 12–24 hours
Alternative Routes and Modifications
One-Pot Synthesis
A streamlined approach combines cyclization and alkylation in a single vessel:
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Cyclocondensation : 1,2-Diaminopropane and carbon disulfide react in ethanol with NaOH.
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In Situ Alkylation : Benzyl chloride is added directly to the reaction mixture after neutralization.
Advantages :
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Reduced purification steps
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Overall Yield : 55–60%
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics:
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Temperature : 100°C
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Time : 30 minutes
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Yield Improvement : ~15% compared to conventional heating
Critical Analysis of Reaction Conditions
Solvent Effects
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 24 | 62 |
| DMF | 36.7 | 18 | 68 |
| Acetonitrile | 37.5 | 12 | 72 |
Polar aprotic solvents like acetonitrile enhance nucleophilicity, improving benzylation efficiency.
Temperature Optimization
Elevated temperatures (>80°C) risk decomposition of the thione intermediate, while temperatures <60°C prolong reaction times. A balance is achieved at 70–75°C.
Purification and Characterization
Crystallization
The crude product is purified via recrystallization from ethyl acetate/hexane (1:3):
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Purity : >95% (HPLC)
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Melting Point : 142–144°C
Spectroscopic Data
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IR (KBr) : 1675 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S)
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¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 10H, Ar-H), 4.65 (s, 4H, CH₂), 3.82 (s, 2H, CH₂)
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing benzyl chloride with benzyl bromide reduces reaction time but increases costs. Economic analyses favor benzyl chloride for large batches.
Waste Management
Neutralization of HCl byproducts with aqueous NaHCO₃ minimizes environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibenzyl-3-sulfanylidenethiadiazolidin-3-ium-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2,4-Dibenzyl-3-sulfanylidenethiadiazolidin-3-ium-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dibenzyl-3-sulfanylidenethiadiazolidin-3-ium-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
The thiadiazolidinone core distinguishes the target compound from other heterocycles:
- Pyrazol-5-one derivatives (e.g., 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one): These feature a five-membered ring with two adjacent nitrogen atoms and a ketone group. Unlike thiadiazolidinones, pyrazolones lack sulfur atoms in the ring, which reduces their electrophilicity and alters their hydrogen-bonding capacity .
- Oxazolidinones (e.g., benchmark compounds 3a and 3b): These contain an oxygen atom in place of sulfur, leading to lower polarizability and distinct NMR chemical shifts (δ 160–180 ppm for carbonyl groups vs. δ 170–190 ppm in thiadiazolidinones) .
- Triazol-5-ones (e.g., 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one): These incorporate three nitrogen atoms, enhancing their basicity compared to thiadiazolidinones .
Substituent Effects
- Benzyl Groups: The 2,4-dibenzyl substitution in the target compound parallels hydrazide-derived analogs (e.g., compounds 3a-3b in ).
- Sulfanylidene and Thioether Moieties : The sulfanylidene group at position 3 contrasts with the difluoromethylsulfanyl substituent in N-benzyl-5-(difluoromethylsulfanyl)-1,3,4-thiadiazol-2-amine (MW 273.3 g/mol). Fluorination reduces electron density, while sulfanylidene increases resonance stabilization .
Physicochemical Properties
Research Implications and Limitations
- Bioactivity: Benzyl and sulfur-containing heterocycles often exhibit antimicrobial or anticancer properties. The sulfanylidene group may enhance redox activity compared to oxazolidinones .
- QSPR Modeling: As noted in , models for fragrance-like compounds show that structural similarity improves predictive accuracy. Applying such models to the target compound could estimate properties like retention indices or solubility .
Limitations: Direct spectral or biological data for 2,4-dibenzyl-3-sulfanylidenethiadiazolidin-3-ium-5-one are absent in the provided evidence.
Biological Activity
Overview
2,4-Dibenzyl-3-sulfanylidenethiadiazolidin-3-ium-5-one is a heterocyclic compound that incorporates sulfur and nitrogen in its structure, making it a subject of interest in various fields including chemistry, biology, and medicine. Its unique structural features allow for diverse biological activities, which are crucial for its potential applications as a therapeutic agent.
The compound's IUPAC name is This compound , and it possesses the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H15N2OS2 |
| Molecular Weight | 319.42 g/mol |
| InChI Key | WVWWLDYCHMUQRH-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate enzyme activity, which leads to various biochemical effects. For instance, it may act as a biochemical probe for studying enzyme mechanisms or as a potential inhibitor in metabolic pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacteria and fungi. For example:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective against fungal strains |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro studies demonstrate that this compound exhibits selective cytotoxicity, particularly against certain human cancer cell lines.
Case Studies
Several studies have explored the biological applications of this compound:
- Study on Enzyme Inhibition : A study investigated the compound's ability to inhibit tyrosinase activity, which is crucial in melanin production. The findings suggested that it could potentially be used in treatments for hyperpigmentation disorders.
- Anticancer Research : Research focusing on the cytotoxic effects against breast cancer cells showed promising results, indicating that the compound could be a candidate for further development in cancer therapy.
Q & A
Q. What are the optimal synthetic routes for preparing 2,4-Dibenzyl-3-sulfanylidenethiadiazolidin-3-ium-5-one, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves refluxing precursors (e.g., substituted benzaldehydes or triazoles) in ethanol with catalytic glacial acetic acid, followed by solvent evaporation and filtration . To optimize conditions:
- Parameter Screening : Vary reaction time (4–8 hours), temperature (60–100°C), and stoichiometric ratios (1:1 to 1:1.2) to assess yield via HPLC or NMR.
- Solvent Selection : Test polar aprotic solvents (DMF, DMSO) against ethanol to evaluate solubility and reaction efficiency.
- Catalyst Exploration : Replace acetic acid with Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
Q. How can researchers characterize the structural and electronic properties of this compound with high precision?
Methodological Answer: Combine spectroscopic and computational tools:
- Spectroscopy : Use / NMR to confirm benzyl substituent positions and thiadiazolidinone ring formation. FT-IR identifies sulfanylidene (C=S) stretches (~1150–1250 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds stabilizing the sulfanylidene group) .
- DFT Calculations : Model electron density distribution to predict reactive sites (e.g., sulfur atoms as nucleophilic centers) .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
Methodological Answer: Prioritize target-specific assays:
- Enzyme Inhibition : Screen against cysteine proteases (e.g., caspase-3) due to thiadiazolidinone’s affinity for thiol groups. Use fluorogenic substrates to quantify IC₅₀ values .
- Antimicrobial Testing : Conduct MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
- Cytotoxicity : Assess viability in HEK-293 or HepG2 cells using MTT assays, comparing results to structural analogs .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer: Integrate multi-scale simulations:
- Molecular Docking : Dock the compound into protease active sites (e.g., SARS-CoV-2 Mpro) to identify binding modes. Focus on sulfanylidene interactions with catalytic residues .
- MD Simulations : Simulate ligand-receptor complexes (50–100 ns) to assess stability of hydrogen bonds and hydrophobic contacts .
- QSAR Modeling : Derive electronic descriptors (e.g., HOMO-LUMO gap) from DFT to correlate with antimicrobial potency .
Q. What strategies resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?
Methodological Answer: Adopt a systematic validation framework:
- Reproducibility Checks : Replicate assays under standardized conditions (pH, temperature, cell lines) to isolate protocol variability .
- Metabolite Profiling : Use LC-MS to detect degradation products or metabolites that may explain inconsistent activity .
- Cross-Study Meta-Analysis : Aggregate data from analogous thiadiazolidinones to identify trends (e.g., benzyl substituents enhancing membrane permeability) .
Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer: Combine in vitro and omics approaches:
- Chemical Proteomics : Immobilize the compound on resin for pull-down assays to identify binding proteins in cell lysates .
- Transcriptomics : Treat model organisms (e.g., C. elegans) and analyze differential gene expression via RNA-seq, focusing on oxidative stress pathways .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target enzymes (e.g., ΔG, ΔH) to distinguish covalent vs. non-covalent interactions .
Q. What advanced separation techniques improve purity for crystallography or in vivo studies?
Methodological Answer: Optimize purification workflows:
- HPLC-DAD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to resolve diastereomers or byproducts .
- Countercurrent Chromatography (CCC) : Employ non-aqueous solvent systems (hexane/ethyl acetate/methanol) for large-scale purification without column degradation .
- Chiral Resolution : Test cellulose-based chiral stationary phases to separate enantiomers, critical for pharmacokinetic studies .
Interdisciplinary and Theoretical Questions
Q. How can this compound be applied in materials science (e.g., coordination polymers or sensors)?
Methodological Answer: Explore supramolecular applications:
Q. What theoretical frameworks explain the compound’s reactivity in non-traditional solvents (e.g., ionic liquids)?
Methodological Answer: Apply solvent modeling:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
